molecular formula C30H17N4Na3O11S3 B1349302 Fast Sulphon Black F CAS No. 3682-47-1

Fast Sulphon Black F

Cat. No.: B1349302
CAS No.: 3682-47-1
M. Wt: 774.6 g/mol
InChI Key: AENRUBZPRNLXBI-UHFFFAOYSA-K
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Description

Fast Sulphon Black F (CAS 3682-47-1) is a synthetic anionic azo dye characterized by its naphthalene backbone and sulfonic acid (-SO₃H) functional groups . These sulfonic groups enhance its water solubility and facilitate strong ionic interactions with substrates, making it widely used in textile dyeing and industrial staining applications . Its molecular structure includes conjugated azo bonds (-N=N-), which contribute to its intense black coloration and stability under diverse chemical conditions . However, its persistence in wastewater poses environmental challenges, driving research into efficient degradation and removal methods .

Preparation Methods

Fast Sulphon Black F is synthesized through a series of diazotization and coupling reactions. The synthetic route involves the diazotization of 4-aminonaphthalene-1-sulfonic acid under alkaline conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The product of this reaction is then diazotized again and coupled with naphthalen-2-ol . Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Complex Formation

  • FSB-F forms colored complexes with various metal ions, especially copper and beryllium.

  • The copper-FSB-F complex exhibits a distinctive purple color, which contrasts with the free indicator's greenish-blue hue. This color change is crucial for visually identifying the titration endpoint during copper determination.

  • The interaction between FSB-F and copper ions is the foundation for its use as a complexometric indicator.

Titration with EDTA

  • In the presence of copper ions, FSB-F forms a purple complex.

  • Upon titration with EDTA, the purple copper-FSB-F complex transitions to green. This color change occurs because EDTA has a stronger chelation effect, displacing FSB-F from the copper ion .

  • The displacement of FSB-F by EDTA allows for a visual determination of the endpoint in titrations, especially in determining copper concentrations in various solutions.

Oxidation

  • FSB-F can undergo oxidation reactions, which are often studied using electrochemical methods.

  • Oxidizing agents can be used to study the oxidative properties of FSB-F.

Reduction

  • As an azo dye, FSB-F can undergo reduction reactions that break the azo bonds.

  • Reducing agents can be employed to reduce the azo groups in FSB-F, leading to its degradation.

Substitution

  • Under appropriate conditions, various substituents can be introduced into the naphthalene rings of FSB-F.

  • These substitution reactions can modify the properties of FSB-F, potentially altering its color, solubility, or complexation behavior.

Other notable reactions and interactions

  • Fiber Optic Sensor Application FSB-F can be immobilized on materials like XAD-7 (methyl methacrylate copolymer) to create fiber optic sensors for detecting Cu(II) ions . The sensor's response to Cu(II) concentration at pH 9.5 is linear in the 11–127 ppm range, with a detection limit of 10 ppm .

  • Reaction with Beryllium A sensitive spectrophotometric method can determine beryllium (Be) in the range of 0.01 to 7 ppm using the color reaction between FSB-F and Be at a pH of 11 to 11.2 in the presence of EDTA and KCN .

  • Reaction with Mianserin Development of a colorimetric method for the determination of mianserin, an antidepressant drug, using this compound to develop a soluble colored ion-pair complex .

Environmental Impact

  • Detection of Metal Ions: FSB-F's ability to bind metal ions makes it valuable for assessing metal ion concentrations in polluted water sources.

  • Wastewater Treatment: Chitin-based nanocomposites have been used to remove Fast Sulphon Black dye from water, showing potential in wastewater treatment through adsorption and photocatalytic degradation of azo dyes.

Table of Chemical Characteristics

PropertyDescription
Chemical StructureAzo dye with sulfonic acid groups
SolubilitySoluble in water
Color ChangePurple (copper complex) to green (EDTA)
ApplicationsAnalytical chemistry, environmental monitoring, textile industry

Scientific Research Applications

Fast Sulphon Black F has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fast Sulphon Black F involves its ability to form stable complexes with metal ions. When used as a complexometric indicator, it binds to copper ions, forming a purple complex. Upon titration with EDTA, the EDTA displaces the dye due to its stronger complexing ability, resulting in a color change to green. This color change is due to the chelate effect, where the EDTA forms a more stable complex with the copper ions .

Comparison with Similar Compounds

Chemical Structure and Functional Properties

Table 1: Structural and Functional Comparison of Fast Sulphon Black F with Other Azo Dyes

Compound CAS Number Functional Groups Solubility Primary Applications
This compound 3682-47-1 Azo, sulfonic acid High Textile dyeing, industrial staining
Congo Red 573-58-0 Azo, sulfonic acid Moderate Protein aggregation studies, histology
Methyl Orange 547-58-0 Azo, sulfonate High pH indicator, acid-base titrations
Crystal Violet 548-62-9 Triphenylmethane, Cl⁻ Moderate Biological staining, antimicrobial agent

Key Differences :

  • This compound vs. Congo Red : Both contain sulfonic acid groups, but Congo Red’s linear structure allows for stronger π-π stacking with aromatic pollutants, enhancing its adsorption efficiency in some wastewater treatments .
  • This compound vs. Methyl Orange : Methyl Orange lacks the naphthalene backbone, reducing its stability under oxidative conditions but improving its reversibility as a pH indicator .

Degradation Efficiency and Methods

Table 2: Degradation Performance Across Methods

Dye Method Efficiency (%) Conditions Reference
This compound Fenton process 78–85 pH 3.0, Fe²⁺/H₂O₂, 60 min
Naphthylazo dye Fenton-like process 92 pH 3.5, Fe³⁺/H₂O₂, 45 min
This compound Electrochemical (Pt/Ti) 95 20 mA/cm², pH 7.0, 60 min
Crystal Violet Photocatalysis (ZrO₂/LBG) 98 Visible light, 90 min

Key Findings :

  • Fenton Processes : this compound shows lower degradation efficiency (78–85%) compared to naphthylazo dyes (92%) under similar conditions due to its complex aromatic structure resisting hydroxyl radical attack .
  • Electrochemical Decolorization : Pt/Ti electrodes achieve 95% efficiency for this compound, outperforming Al (70%) and stainless steel (82%) due to superior catalytic activity .
  • Photocatalysis : Crystal Violet degrades faster than this compound in visible light-driven systems, attributed to its simpler triphenylmethane structure .

Adsorption and Environmental Remediation

Table 3: Adsorption Capacities of Selected Materials

Adsorbent Material Dye Capacity (mg/g) Reference
Chitin-cl-poly(IA-co-AAm)/ZrW hydrogel This compound 455
Activated carbon (waste-derived) Congo Red 320
Guar gum-grafted itaconic acid Crystal Violet 380

Key Insights :

  • The chitin-based hydrogel exhibits exceptional capacity (455 mg/g) for this compound due to synergistic adsorption-photocatalysis, leveraging sulfonic acid-amine interactions .
  • Congo Red’s lower adsorption on activated carbon (320 mg/g) reflects its preference for π-π interactions over ionic binding .

Biological Activity

Fast Sulphon Black F (FSB-F), with the chemical identifier 3682-47-1, is a synthetic azo dye primarily utilized as a complexometric indicator in analytical chemistry, particularly in the determination of copper ions using EDTA (ethylenediaminetetraacetic acid). This article delves into its biological activity, focusing on its interactions with metal ions, potential environmental impacts, and applications in various fields.

This compound exhibits a unique colorimetric response based on its interaction with metal ions. When complexed with copper ions, it displays a purple color , which transitions to green upon titration with EDTA. This color change is attributed to the chelation effect, where EDTA forms a more stable complex than FSB-F with copper ions .

Table 1: Chemical Characteristics of this compound

PropertyDescription
Chemical StructureAzo dye with sulfonic acid groups
SolubilitySoluble in water
Color ChangePurple (copper complex) to green (EDTA)
ApplicationsAnalytical chemistry, environmental monitoring

Biological Activity and Environmental Impact

Research indicates that this compound can interact with various cations beyond copper, forming stable complexes that are significant for both analytical and environmental applications. Its ability to bind metal ions makes it a valuable tool in assessing metal ion concentrations in polluted water sources .

Case Study: Copper Detection Using FSB-F

A study investigated the use of this compound as part of a fiber optic sensor for detecting Cu(II) ions. The immobilization of FSB-F on XAD-7 (a methyl methacrylate copolymer) allowed for enhanced sensitivity and specificity in detecting copper levels in environmental samples. The results demonstrated that the sensor could accurately determine copper concentrations down to microgram levels .

Adsorption and Photocatalytic Removal

Another area of research has focused on the removal of Fast Sulphon Black dye from water using chitin-based nanocomposites. The study highlighted the effectiveness of these materials in adsorbing and photocatalytically degrading azo dyes, suggesting potential applications in wastewater treatment .

Table 2: Summary of Research Findings on FSB-F Removal Techniques

TechniqueEffectivenessReference
Chitin-cl-poly(itaconic acid)High adsorption capacity
Electrochemical decolorizationEffective for multiple azo dyes

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Fast Sulphon Black F (FSBF) and its functional derivatives in laboratory settings?

  • Methodological Answer : FSBF is synthesized via sulfonation of aromatic amines followed by diazotization and coupling reactions. For derivatives like chitin-cl-poly(itaconic acid-co-acrylamide)/zirconium tungstate nanocomposites, cross-linking polymerization under controlled pH (e.g., 6–8) and temperature (60–80°C) is used to enhance adsorption properties . Characterization typically involves FTIR (to confirm functional groups like -SO₃H), SEM (for morphology), and BET analysis (surface area up to 120 m²/g) .

Q. How is FSBF employed as a complexometric indicator in analytical chemistry?

  • Methodological Answer : FSBF acts as a metallochromic indicator in EDTA titrations for metal ions (e.g., Zn²⁺, Cu²⁺). It forms colored complexes with metals, with endpoint detection at specific pH ranges (e.g., pH 10 for Zn²⁺). The stoichiometry of metal-indicator binding (1:1 or 1:2) is validated via UV-Vis spectroscopy, showing λ_max shifts from 560 nm (free dye) to 620 nm (metal-bound) .

Q. What are the recommended storage conditions and stability parameters for FSBF in laboratory environments?

  • Methodological Answer : FSBF is hygroscopic and degrades under UV exposure. Store in amber glass vials at 4°C with desiccants (silica gel). Stability studies show <5% degradation over 6 months when stored properly. For aqueous solutions, use buffers (e.g., phosphate buffer, pH 7) to prevent aggregation; monitor via HPLC with a C18 column and methanol/water mobile phase .

Advanced Research Questions

Q. What mechanistic insights explain the adsorption and photocatalytic degradation of FSBF in wastewater treatment studies?

  • Methodological Answer : Adsorption follows pseudo-second-order kinetics (k₂ ≈ 0.02–0.05 g/mg·min) and Langmuir isotherms (max capacity: 450 mg/g for nanocomposites ). Photocatalytic degradation under visible light involves hydroxyl radicals (•OH) and superoxide (O₂•⁻) generated by catalysts like Cu:ZnS quantum dots, achieving >90% degradation in 120 min. LC-MS identifies intermediate byproducts (e.g., sulfonated aromatic amines), requiring toxicity assays to confirm mineralization .

Q. How do pH and ionic strength influence the interaction between FSBF and polymeric adsorbents?

  • Methodological Answer : At pH < 3, protonation of -SO₃H groups reduces electrostatic attraction, lowering adsorption capacity (from 400 mg/g at pH 6 to 150 mg/g at pH 2). High ionic strength (>0.5 M NaCl) causes competitive ion suppression, decreasing efficiency by 30–40%. Optimize using response surface methodology (RSM) with variables: pH (4–8), adsorbent dose (0.1–1 g/L), and initial dye concentration (50–500 ppm) .

Q. What experimental strategies resolve contradictions in reported adsorption capacities of FSBF across studies?

  • Methodological Answer : Discrepancies arise from variations in adsorbent porosity, surface functionalization, and experimental conditions. Standardize protocols by:

  • Using reference materials (e.g., NIST-certified activated carbon) for calibration.
  • Reporting BET surface area, pore volume, and zeta potential.
  • Validating with interlaboratory studies (e.g., round-robin tests) to assess reproducibility .

Q. Which advanced spectroscopic techniques are critical for elucidating FSBF’s degradation pathways?

  • Methodological Answer :

  • FTIR-ATR : Tracks loss of sulfonate peaks (1040 cm⁻¹) during degradation.
  • XPS : Confirms oxidation states of catalyst surfaces (e.g., Zr⁴⁺ in WO3 composites).
  • ESR : Detects radical species (•OH, O₂•⁻) using spin traps like DMPO .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting optimal pH values for FSBF adsorption (pH 6 vs. pH 8)?

  • Resolution : Differences arise from adsorbent type. For chitosan-based materials, pH 6 maximizes protonated -NH₃⁺ groups for electrostatic binding. For zirconium composites, pH 8 enhances ligand exchange between Zr-OH and dye sulfonates. Always correlate pH_zpc (point of zero charge) of the adsorbent with optimal pH .

Q. Research Design Considerations

Q. How to design a robust experiment for evaluating FSBF’s ecotoxicity in aquatic ecosystems?

  • Methodology :

  • Test Organisms : Daphnia magna (48-h LC50) and algal species (Chlorella vulgaris) for chronic toxicity.
  • Exposure Concentrations : 10–100 ppm FSBF, with controls for pH and dissolved oxygen.
  • Endpoints : Biomass reduction, ROS generation (fluorometric assays), and genotoxicity (comet assay) .

Properties

IUPAC Name

trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENRUBZPRNLXBI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H17N4Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black powder; [Acros Organics MSDS]
Record name Fast Sulphon Black F
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CAS No.

3682-47-1
Record name Trisodium 4-hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(4-sulphonatonaphthyl)azo]naphthalene-2,7-disulphonate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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